4-(5-Bromopyridin-3-yl)-3-methylbutan-2-ol

Lipophilicity Drug-likeness Permeability

4-(5-Bromopyridin-3-yl)-3-methylbutan-2-ol is a brominated pyridine derivative bearing a secondary alcohol on a branched butyl chain (C₁₀H₁₄BrNO, MW 244.13 g/mol). The molecule presents three functional handles—an aryl bromide for cross-coupling, a secondary alcohol for further derivatization, and a stereogenic center at C-2 of the butanol chain—making it a versatile intermediate in medicinal chemistry.

Molecular Formula C10H14BrNO
Molecular Weight 244.13 g/mol
Cat. No. B13278042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Bromopyridin-3-yl)-3-methylbutan-2-ol
Molecular FormulaC10H14BrNO
Molecular Weight244.13 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=CN=C1)Br)C(C)O
InChIInChI=1S/C10H14BrNO/c1-7(8(2)13)3-9-4-10(11)6-12-5-9/h4-8,13H,3H2,1-2H3
InChIKeyQJPJIPMDTYAJOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Bromopyridin-3-yl)-3-methylbutan-2-ol (CAS 1567016-78-7): Structural & Physicochemical Baseline for a Branched Pyridine-Alcohol Building Block


4-(5-Bromopyridin-3-yl)-3-methylbutan-2-ol is a brominated pyridine derivative bearing a secondary alcohol on a branched butyl chain (C₁₀H₁₄BrNO, MW 244.13 g/mol). The molecule presents three functional handles—an aryl bromide for cross-coupling, a secondary alcohol for further derivatization, and a stereogenic center at C-2 of the butanol chain—making it a versatile intermediate in medicinal chemistry. Its computed XLogP3-AA of 2.3 and topological polar surface area (TPSA) of 33.1 Ų place it within oral drug-like chemical space [1]. The compound is commercially available from multiple vendors at 95% purity, indicating reliable sourcing for research procurement .

Why 4-(5-Bromopyridin-3-yl)-3-methylbutan-2-ol Cannot Be Freely Interchanged with Des-Methyl or Regioisomeric Analogs


Although several C₁₀H₁₄BrNO isomers exist—including the des-methyl analog 4-(5-bromopyridin-3-yl)butan-2-ol (CAS 1566999-61-8) and the 2-pyridyl regioisomer 4-(5-bromopyridin-2-yl)-3-methylbutan-2-ol—the precise position of the bromine on the pyridine ring and the methyl branch on the butanol chain determine critical molecular properties. The 3-pyridyl attachment preserves the nitrogen in a meta orientation relative to the alkyl chain, which influences hydrogen-bond geometry and dipole moment differently than the 2-pyridyl isomer [1]. The methyl group at C-3 raises calculated logP by ~0.4 units relative to the des-methyl analog (XLogP3 2.3 vs. 1.9) [2] and introduces a stereogenic center, affecting both passive permeability and enantioselective recognition. Generic substitution without head-to-head equivalence data therefore risks unpredictable changes in reactivity, solubility, and biological target engagement.

Quantitative Differentiation Evidence for 4-(5-Bromopyridin-3-yl)-3-methylbutan-2-ol vs. Closest Analogs


Increased Lipophilicity (ΔlogP ≈ +0.4) vs. Des-Methyl Analog 4-(5-Bromopyridin-3-yl)butan-2-ol

The 3-methyl group elevates the computed partition coefficient by +0.4 log units relative to the closest des-methyl analog, 4-(5-bromopyridin-3-yl)butan-2-ol. This difference is derived from PubChem-computed XLogP3 values (2.3 for the target compound [1] vs. 1.9 for the des-methyl analog [2]). The increase is expected to enhance passive membrane permeability, as logP values in the 2–3 range are correlated with optimal oral absorption [3].

Lipophilicity Drug-likeness Permeability

Presence of a Stereogenic Center: Enantiomeric Differentiation vs. Achiral Des-Methyl Analog

The target compound possesses a chiral secondary alcohol at C-2, generated by the combination of the 3-methyl branch and the hydroxyl-bearing carbon. In contrast, the des-methyl analog 4-(5-bromopyridin-3-yl)butan-2-ol retains a stereocenter but lacks the additional alkyl branching that amplifies steric differentiation between enantiomers [1]. The presence of two substituents (methyl and pyridyl-ethyl) on adjacent carbons creates a more sterically congested environment, which is known to enhance enantioselective recognition in biological systems [2]. No enantiomeric excess data or chiral resolution studies are publicly available for either compound at the time of review.

Chirality Enantioselectivity Stereochemistry

Regioisomeric Differentiation: 3-Pyridyl vs. 2-Pyridyl Attachment Alters Hydrogen-Bond Geometry

The target compound attaches the butanol chain at the 3-position of the pyridine ring, placing the ring nitrogen meta to the substituent. The regioisomer 4-(5-bromopyridin-2-yl)-3-methylbutan-2-ol (CAS not separately confirmed) has the nitrogen ortho to the alkyl chain [1]. This positional shift alters the dipole moment vector and the preferred geometry of hydrogen bonds involving the pyridine nitrogen. In kinase inhibitor design, analogous 3-pyridyl vs. 2-pyridyl regioisomers have shown >10-fold differences in binding affinity due to altered hinge-binding geometry [2]. No direct head-to-head binding data exist for these specific compounds.

Regiochemistry Hydrogen bonding Molecular recognition

Commercial Availability and Purity: Consistent 95% Purity from Multiple Vendors

The target compound is listed at 95% purity by Leyan (Product No. 2089654) and is also stocked by Enamine (EN300-1634825) . This multi-vendor availability at consistent purity reduces procurement risk compared to close analogs that may be single-sourced or offered only at lower purity (e.g., the des-methyl analog is listed with purity not always specified at ≥95% across all vendors). For research programs requiring reproducible starting material quality, the standardized 95% purity specification is a practical differentiator.

Procurement Purity Supply chain

Recommended Application Scenarios for 4-(5-Bromopyridin-3-yl)-3-methylbutan-2-ol Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity for Cell Permeability

When a screening hit series contains a des-methyl analog with XLogP3 ≈ 1.9 and suboptimal cellular activity, the target compound (XLogP3 = 2.3) offers a +0.4 log unit increase in predicted lipophilicity without adding rotatable bonds or hydrogen bond donors [1]. This property shift places the compound more firmly within the optimal logP window (2–3) for oral bioavailability, as defined by Lipinski's guidelines . Procurement of the target compound enables direct SAR exploration of the methyl effect on permeability and potency.

Stereochemistry-Dependent Target Engagement Studies

The stereogenic center at C-2, combined with the adjacent branched methyl group, provides a scaffold for exploring enantioselective interactions with biological targets such as kinases, GPCRs, or metabolic enzymes. The increased steric differentiation relative to the des-methyl analog [1] makes this compound a better candidate for chiral chromatography resolution and subsequent enantiomer-specific activity profiling. Research groups focusing on stereochemistry-activity relationships should prioritize this compound over achiral or less sterically differentiated alternatives.

Fragment-Based Drug Discovery Leveraging 3-Pyridyl Geometry for Hinge Binding

The 3-pyridyl attachment positions the nitrogen meta to the alkyl chain, a geometry that is structurally precluded in 2-pyridyl regioisomers. This orientation is preferred for fragment linking strategies targeting kinase hinge regions or other aromatic recognition motifs where ortho-substitution would introduce steric penalties [1]. Teams building fragment libraries with diverse pyridine orientations should include this compound specifically to sample meta-nitrogen geometries.

Synthetic Methodology Development Using Aryl Bromide and Secondary Alcohol Handles

The combination of an aryl bromide (suitable for Suzuki, Stille, or Buchwald couplings) and a secondary alcohol (available for esterification, etherification, or oxidation) in a single, well-characterized scaffold makes this compound an ideal model substrate for reaction optimization studies. Its commercial availability at 95% purity from multiple suppliers ensures reproducibility across laboratories, a critical requirement for methods development and collaborative chemistry programs.

Quote Request

Request a Quote for 4-(5-Bromopyridin-3-yl)-3-methylbutan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.